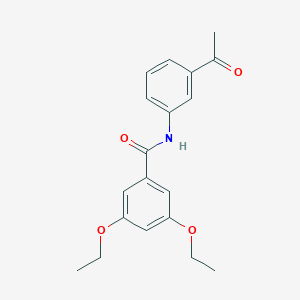
N-(3-acetylphenyl)-3,5-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3,5-diethoxybenzamide, also known as ADEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADEB is a derivative of the natural compound, piperine, which is found in black pepper.
作用機序
N-(3-acetylphenyl)-3,5-diethoxybenzamide binds to the ATP-binding pocket of Hsp90, preventing the binding of ATP and subsequent chaperone activity. This inhibition leads to the destabilization and degradation of many oncogenic proteins, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-(3-acetylphenyl)-3,5-diethoxybenzamide has also been studied for its effects on glucose metabolism. N-(3-acetylphenyl)-3,5-diethoxybenzamide has been shown to increase glucose uptake in skeletal muscle cells, potentially making it a candidate for the treatment of type 2 diabetes.
実験室実験の利点と制限
One advantage of using N-(3-acetylphenyl)-3,5-diethoxybenzamide in lab experiments is its potency and specificity for Hsp90 inhibition. However, N-(3-acetylphenyl)-3,5-diethoxybenzamide has also been shown to have low solubility in water, which can limit its use in certain experiments.
将来の方向性
Future research on N-(3-acetylphenyl)-3,5-diethoxybenzamide could focus on its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies could investigate the optimal dosage and administration of N-(3-acetylphenyl)-3,5-diethoxybenzamide for its potential therapeutic use.
合成法
N-(3-acetylphenyl)-3,5-diethoxybenzamide can be synthesized through a multi-step process starting with the reaction of 3,5-diethoxybenzoic acid with acetic anhydride to form 3,5-diethoxybenzoic anhydride. This intermediate is then reacted with 3-acetylphenol in the presence of a catalyst to produce N-(3-acetylphenyl)-3,5-diethoxybenzamide. The purity and yield of N-(3-acetylphenyl)-3,5-diethoxybenzamide can be improved through recrystallization.
科学的研究の応用
N-(3-acetylphenyl)-3,5-diethoxybenzamide has been studied for its potential applications in cancer research, specifically in the inhibition of the enzyme, heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-acetylphenyl)-3,5-diethoxybenzamide has demonstrated potent inhibitory activity against Hsp90 and has been shown to induce apoptosis in cancer cells.
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-3,5-diethoxybenzamide |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-10-15(11-18(12-17)24-5-2)19(22)20-16-8-6-7-14(9-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22) |
InChIキー |
CCIQAZLGYHHDKU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)OCC |
正規SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)

![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)

![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B245996.png)

![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)

![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)